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Introduction
Liposomes are spherical vesicles composed of one or more phospholipid bilayers, which are

used as potent drug delivery systems.[1][2][3] Their ability to encapsulate both hydrophilic and

hydrophobic compounds makes them versatile carriers for a wide range of therapeutic agents,

enhancing drug solubility, stability, and bioavailability while minimizing systemic toxicity.[1][4][5]

This document provides a detailed protocol for the formulation of liposomes using the thin-film

hydration (TFH) method, also known as the Bangham method.[6][7] This technique is one of

the most common and straightforward approaches for preparing multilamellar vesicles (MLVs).

[6][8] The protocol is designed to be a foundational guide that can be adapted for specific

applications, including the incorporation of the ionizable lipid IAJD249 for nucleic acid delivery.

Principle of the Thin-Film Hydration Method
The thin-film hydration method involves three primary steps:

Dissolution: Phospholipids and other components (e.g., cholesterol, lipophilic drugs, or

ionizable lipids like IAJD249) are dissolved in an organic solvent.[6]

Film Formation: The organic solvent is evaporated under reduced pressure, resulting in the

formation of a thin, dry lipid film on the inner surface of a round-bottom flask.[9][10]
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Hydration: The lipid film is hydrated with an aqueous solution (e.g., buffer or a solution

containing a hydrophilic drug) above the phase transition temperature (Tm) of the lipids.[6]

[10] This process causes the lipid film to swell and detach, spontaneously forming MLVs.[10]

Subsequent processing steps, such as sonication or extrusion, can be employed to reduce the

size and lamellarity of the liposomes to produce small unilamellar vesicles (SUVs) or large

unilamellar vesicles (LUVs).[8][11]

Experimental Protocol: Thin-Film Hydration
This protocol describes the preparation of liposomes with a representative lipid composition.

3.1. Materials & Equipment

Lipids:

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

Cholesterol

(Optional) IAJD249 or other ionizable/cationic lipid

(Optional) 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene

glycol)-2000] (DSPE-PEG2000)

Solvents: Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

Hydration Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or a buffer appropriate for the

encapsulated cargo (e.g., citrate buffer for pH-sensitive formulations).

Equipment:

Round-bottom flask (50-250 mL)

Rotary evaporator with a water bath

Bath sonicator or probe sonicator
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Liposome extruder (e.g., Avanti Mini-Extruder)

Polycarbonate membranes (e.g., 100 nm pore size)

Syringes (gas-tight)

Standard laboratory glassware and consumables

3.2. Step-by-Step Procedure

Lipid Dissolution:

Weigh the desired amounts of lipids (e.g., DSPC and cholesterol in a 55:45 molar ratio)

and dissolve them in a suitable volume of organic solvent in the round-bottom flask.

If encapsulating a lipophilic drug or incorporating other lipids like IAJD249 or DSPE-

PEG2000, add them to the solvent mixture at this stage.[6]

Gently swirl the flask until all components are fully dissolved, forming a clear solution.

Thin Film Formation:

Attach the flask to the rotary evaporator.

Immerse the flask in the water bath, setting the temperature below the boiling point of the

solvent (typically 30-40°C).

Begin rotation and gradually apply a vacuum to evaporate the solvent. Continue until a

thin, uniform, and dry lipid film is visible on the flask wall.[6][9]

To ensure complete removal of residual solvent, keep the flask under high vacuum for at

least 1-2 hours.

Lipid Film Hydration:

Pre-heat the hydration buffer to a temperature above the phase transition temperature of

the lipids (for DSPC, Tm is ~55°C, so a hydration temperature of 60-65°C is

recommended).[6]
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Add the pre-heated buffer to the flask containing the dry lipid film.

Continue to rotate the flask in the water bath (without vacuum) for 30-60 minutes. The lipid

film will gradually peel off the glass and form a milky suspension of MLVs.[11]

Size Reduction (Homogenization):

The resulting MLV suspension is typically heterogeneous in size.[7] To obtain a uniform

size distribution, further processing is required.

Extrusion (Recommended): Assemble the extruder with the desired polycarbonate

membrane (e.g., 100 nm).[12] Transfer the liposome suspension to a syringe and pass it

through the extruder 11-21 times.[12] This process forces the vesicles through the defined

pores, resulting in LUVs with a narrow size distribution.[9]

Characterization of Liposomes
Proper characterization is critical to ensure the quality, stability, and efficacy of the liposomal

formulation.[4][13] Key parameters to assess include:

Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

Zeta Potential: Indicates surface charge and predicts colloidal stability.

Encapsulation Efficiency (EE%): Determines the amount of drug successfully entrapped

within the liposomes.[14]

Morphology: Visualized using techniques like Cryo-Transmission Electron Microscopy (Cryo-

TEM).

Data Presentation
The following tables summarize representative data for liposomal formulations prepared using

the thin-film hydration method with subsequent extrusion.

Table 1: Physicochemical Properties of Liposome Formulations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.protocols.io/view/liposome-synthesis-protocol-synthesis-of-cationic-cq36vyre.pdf
https://www.formulationbio.com/liposome/thin-film-hydration-method-for-liposome-preparation.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4475660/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4475660/
https://pubmed.ncbi.nlm.nih.gov/27837527/
https://www.ijpsjournal.com/article/Development+and+Analytical+Characterization+of+Liposomes+A+Comprehensive+Approach
https://www.formulationbio.com/liposome/liposome-characterization-technologies.html
https://www.intertek.com/pharmaceutical/gmp-cmc-laboratory/liposome-drug-product-characterisation/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574780?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Formulation ID
Lipid
Composition
(molar ratio)

Mean Particle
Size (nm)

PDI
Zeta Potential
(mV)

Lipo-Std
DSPC:Chol
(55:45)

105.2 ± 3.1 0.098 -5.3 ± 0.8

Lipo-PEG

DSPC:Chol:DSP

E-PEG2000

(50:45:5)

112.5 ± 4.5 0.115 -12.1 ± 1.1

| Lipo-IAJD249 | DSPC:Chol:IAJD249 (50:40:10) | 98.7 ± 2.9 | 0.130 | +25.4 ± 2.3 (at pH 5.5) |

Data are presented as mean ± standard deviation (n=3).

Table 2: Encapsulation Efficiency of Model Drugs

Formulation ID Drug Drug Type
Encapsulation
Efficiency (EE%)

Lipo-Std-Dox Doxorubicin Hydrophilic
92.5% (via remote
loading)

| Lipo-Std-Cur | Curcumin | Hydrophobic | 85.1% |

Visualization of Experimental Workflow
The following diagram illustrates the key stages of the liposome formulation process described

in this protocol.
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Phase 1: Preparation

Phase 2: Processing & Characterization

1. Lipid Dissolution
(DSPC, Chol, IAJD249)

in Organic Solvent

2. Thin Film Formation
(Rotary Evaporation)

Remove Solvent

3. Hydration
(Aqueous Buffer, T > Tm)

Add Buffer

4. MLV Suspension

Spontaneous Formation

5. Size Reduction
(Extrusion through 100nm membrane)

Homogenization

6. Final LUV Formulation

Uniform Vesicles

7. Characterization
(DLS, Zeta, EE%, Cryo-TEM)

Quality Control

Click to download full resolution via product page

Caption: Workflow for liposome production via thin-film hydration and extrusion.
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These application notes are intended for research purposes only and may require optimization

for specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Liposome Drug Delivery System Development - CD Formulation [formulationbio.com]

3. Liposome: classification, preparation, and applications - PMC [pmc.ncbi.nlm.nih.gov]

4. ijpsjournal.com [ijpsjournal.com]

5. mdpi.com [mdpi.com]

6. Methods of Liposomes Preparation: Formation and Control Factors of Versatile
Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

7. Thin-Film Hydration Method for Liposome Preparation - CD Formulation
[formulationbio.com]

8. Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization |
springerprofessional.de [springerprofessional.de]

9. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed
[pubmed.ncbi.nlm.nih.gov]

10. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics
[insidetx.com]

11. protocols.io [protocols.io]

12. Preparation and characterization of different liposomal formulations containing P5
HER2/neu-derived peptide and evaluation of their immunological responses and antitumor
effects - PMC [pmc.ncbi.nlm.nih.gov]

13. Liposome Characterization Technologies - CD Formulation [formulationbio.com]

14. Liposome Characterisation and Analysis for Drug Delivery [intertek.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15574780?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/381001469_Preparation_and_Characterization_of_Liposomes_in_Novel_Drug_Delivery_Systems_A_Review
https://www.formulationbio.com/liposome/liposome-drug-delivery-system-development.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3599573/
https://www.ijpsjournal.com/article/Development+and+Analytical+Characterization+of+Liposomes+A+Comprehensive+Approach
https://www.mdpi.com/1999-4923/17/1/36
https://pmc.ncbi.nlm.nih.gov/articles/PMC8955843/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8955843/
https://www.formulationbio.com/liposome/thin-film-hydration-method-for-liposome-preparation.html
https://www.formulationbio.com/liposome/thin-film-hydration-method-for-liposome-preparation.html
https://www.springerprofessional.de/en/preparation-of-drug-liposomes-by-thin-film-hydration-and-homogen/19317134
https://www.springerprofessional.de/en/preparation-of-drug-liposomes-by-thin-film-hydration-and-homogen/19317134
https://pubmed.ncbi.nlm.nih.gov/27837527/
https://pubmed.ncbi.nlm.nih.gov/27837527/
https://insidetx.com/resources/reviews/mastering-thin-film-hydration-method-for-liposome-and-lipid-nanoparticle-formulation/
https://insidetx.com/resources/reviews/mastering-thin-film-hydration-method-for-liposome-and-lipid-nanoparticle-formulation/
https://www.protocols.io/view/liposome-synthesis-protocol-synthesis-of-cationic-cq36vyre.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4475660/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4475660/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4475660/
https://www.formulationbio.com/liposome/liposome-characterization-technologies.html
https://www.intertek.com/pharmaceutical/gmp-cmc-laboratory/liposome-drug-product-characterisation/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574780?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Application Notes & Protocols: Liposome Formulation
via Thin-Film Hydration]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15574780#iajd249-protocol-for-liposome-formulation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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